Benzyl hept-6-yn-1-ylcarbamate
Description
Benzyl hept-6-yn-1-ylcarbamate is a synthetic carbamate derivative characterized by a benzyl group attached to the carbamate nitrogen and a hept-6-yn-1-yl chain (a seven-carbon alkyne with a terminal triple bond).
Properties
IUPAC Name |
benzyl N-hept-6-ynylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-2-3-4-5-9-12-16-15(17)18-13-14-10-7-6-8-11-14/h1,6-8,10-11H,3-5,9,12-13H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNJEXKENOIZCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCNC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl hept-6-yn-1-ylcarbamate typically involves the reaction of benzyl chloroformate with hept-6-yn-1-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position.
Reduction: The compound can be reduced using hydrogenation reactions, typically in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Carbamate derivatives with different substituents.
Scientific Research Applications
Cancer Treatment
Recent studies indicate that compounds similar to benzyl hept-6-yn-1-ylcarbamate may play a role in cancer therapy by targeting specific proteins involved in cell division. For instance, research on selective degradation of polo-like kinase 1 (PLK1) suggests that compounds inducing PLK1 degradation can be effective against various cancers, including lung and breast cancer . The mechanism involves the compound's ability to selectively degrade PLK1, thereby inhibiting tumor growth.
Neurological Disorders
The potential of this compound in treating neurological disorders has also been explored. PLK1 inhibitors have shown promise in conditions such as Alzheimer's disease and Parkinson's disease by mitigating excessive cell proliferation associated with neurodegeneration . This application is particularly relevant given the increasing prevalence of neurodegenerative diseases globally.
Case Study 1: PLK1 Inhibition in Cancer Models
In a study focusing on the efficacy of PLK1 inhibitors, researchers demonstrated that compounds structurally related to this compound significantly reduced tumor size in xenograft models of breast cancer. The results indicated a marked decrease in PLK1 activity, correlating with reduced cell proliferation rates .
Case Study 2: Neuroprotection in Animal Models
Another investigation assessed the neuroprotective effects of PLK1 inhibitors in animal models of Alzheimer's disease. The study found that treatment with these compounds led to improved cognitive function and reduced amyloid plaque accumulation, suggesting a potential therapeutic strategy for managing Alzheimer's disease .
Data Tables
Mechanism of Action
The mechanism of action of benzyl hept-6-yn-1-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular signaling and metabolic pathways .
Comparison with Similar Compounds
Benzyl Benzoate (BB)
Structural Differences :
- Benzyl benzoate (CAS 120-51-4) is an aromatic ester (benzyl alcohol esterified with benzoic acid), whereas benzyl hept-6-yn-1-ylcarbamate is a carbamate with an alkyne chain.
Functional and Therapeutic Comparison :
Table 1: Key Properties of Benzyl Benzoate vs. This compound
Benzyl 2-Hydroxypyridin-3-ylcarbamate (QK-5253)
Structural Differences :
Table 2: Comparison with Benzyl 2-Hydroxypyridin-3-ylcarbamate
Benzoate Esters (e.g., Methyl Benzoate, Isopropyl Benzoate)
Structural Differences :
Functional Comparison :
- Applications : Benzoate esters are widely used in fragrances and flavorings due to their volatility and stability. This compound’s carbamate and alkyne groups make it more suited for synthetic chemistry.
- Regulatory Status : Benzoate esters are well-characterized in regulatory toxicology frameworks , whereas carbamates like this compound may require additional safety evaluations.
Table 3: Comparison with Benzoate Esters
| Property | Methyl Benzoate | This compound |
|---|---|---|
| Functional Group | Ester | Carbamate + Alkyne |
| CAS Number | 93-58-3 | Not Available |
| Primary Use | Flavoring Agent | Research Intermediate |
| Regulatory Data | Extensive | Limited |
Research Findings and Implications
- Therapeutic Potential: Benzyl benzoate’s efficacy in scabies highlights the importance of ester groups in topical treatments , but carbamates like this compound may offer unexplored pharmacological pathways due to their nitrogen-based functional groups.
- Synthetic Utility : The alkyne in this compound positions it as a candidate for bioconjugation or polymer chemistry, contrasting with the hydrolytic stability of benzoate esters.
- Safety Gaps : While benzyl carbamates like QK-5253 have defined safety protocols , this compound’s hazards remain unstudied, necessitating further toxicological profiling.
Biological Activity
Benzyl hept-6-yn-1-ylcarbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a carbamate functional group linked to a benzyl moiety and an alkyne chain. The presence of these functional groups contributes to its biological activity, particularly in interactions with various biological targets.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research on related carbamates has shown their ability to inhibit the proteasome, an essential component in cancer cell survival. In vitro assays demonstrated that these compounds could induce apoptosis in cancer cell lines, suggesting a mechanism for their anticancer effects .
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line | EC50 (nM) | Reference |
|---|---|---|---|
| This compound | RPMI 8226 | 31 | |
| Cepafungin I | RPMI 8226 | 30 | |
| Carfilzomib | RPMI 8226 | 5 |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies have shown that related compounds possess bactericidal effects against various strains of bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis .
Table 2: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 µg/mL | |
| Escherichia coli | 20 µg/mL | |
| Listeria monocytogenes | 10 µg/mL |
The biological activity of this compound is largely attributed to its ability to interact with specific protein targets within cells. For instance, studies suggest that it may act as a covalent inhibitor of certain enzymes involved in cellular signaling pathways. This inhibition can lead to altered cellular responses, including apoptosis in cancer cells and inhibition of bacterial growth .
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Cancer Treatment : A study involving the treatment of multiple myeloma cells with this compound showed a significant reduction in cell viability, indicating its potential as a chemotherapeutic agent .
- Antimicrobial Applications : Another study demonstrated that this compound effectively reduced the viability of pathogenic bacteria in vitro, supporting its use as an antibacterial agent .
Q & A
Q. What are the recommended synthetic routes for benzyl hept-6-yn-1-ylcarbamate, and how do reaction conditions influence yield and purity?
Benzyl carbamates are typically synthesized via carbamoylation of alcohols using carbamoyl chlorides or isocyanates. For example, benzyl derivatives often employ coupling agents or acid catalysts to activate intermediates. Reaction conditions such as temperature (e.g., polyphosphoric acid catalysis at elevated temperatures ), solvent polarity, and stoichiometric ratios of reagents significantly impact yield and purity. Optimization studies should include GC or HPLC monitoring to track byproduct formation .
Q. What analytical techniques are critical for characterizing this compound, and how should spectral data be interpreted?
Key techniques include:
- NMR spectroscopy : Assign peaks for the carbamate (-NHCOO-) group (~6–8 ppm for NH in DMSO-d6) and alkyne protons (~2–3 ppm for terminal alkynes). Compare with reference data for analogous compounds .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ or [M+Na]+ ions) and fragmentation patterns .
- IR spectroscopy : Confirm carbamate C=O stretches (~1680–1720 cm⁻¹) and alkyne C≡C stretches (~2100–2260 cm⁻¹) .
Q. How does the solubility profile of this compound vary across solvents, and what implications does this have for purification?
Solubility is influenced by solvent polarity and hydrogen-bonding capacity. For example, benzyl esters like benzyl phenyl acetate dissolve in ethanol (33% in 90% ethanol ), suggesting polar aprotic solvents (e.g., DMF, THF) may enhance solubility. Purification via recrystallization requires solvent screening (e.g., hexane/ethyl acetate gradients) to isolate high-purity crystals .
Advanced Research Questions
Q. What mechanistic pathways are proposed for the formation of this compound, and how can kinetic studies elucidate the dominant route?
Two plausible pathways include:
- Nucleophilic substitution : Alcohol attack on a carbamoyl chloride intermediate.
- Catalytic rearrangement : Acid-catalyzed benzyl group migration (e.g., polyphosphoric acid in benzyl ether rearrangements ). Kinetic studies (e.g., variable-temperature NMR or time-resolved IR) can identify rate-determining steps and intermediate stabilization effects .
Q. How can researchers resolve contradictions in reported spectral data for benzyl carbamate derivatives, and what validation methods ensure accuracy?
Contradictions often arise from solvent effects, impurities, or instrumentation variability. Cross-validate using:
Q. What strategies mitigate unwanted byproducts during this compound synthesis, particularly under catalytic conditions?
Byproducts (e.g., dimerization or oxidation products) can be minimized by:
Q. How do computational models predict the reactivity and stability of this compound in different environments?
Density Functional Theory (DFT) calculations can simulate:
Q. What are the challenges in quantifying this compound in complex matrices, and how can extraction protocols be optimized?
Matrix interference (e.g., biological or environmental samples) requires:
- Solid-phase extraction (SPE) : Use C18 or mixed-mode cartridges to isolate the compound .
- Internal standards : Deuterated analogs (e.g., benzyl-d5 cinnamate ) improve quantification accuracy.
- LC-MS/MS : Multiple reaction monitoring (MRM) enhances sensitivity and specificity .
Methodological Notes
- Safety : Always use PPE (gloves, goggles) and handle under fume hoods due to potential skin/eye irritation .
- Data Validation : Include uncertainty analysis in measurements (e.g., ±0.1% for purity assays ).
- Synthesis Reproducibility : Document reaction parameters (e.g., catalyst loading, solvent grade) to ensure replicability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
